2-Bromo-4-iodo-3-methoxypyridine

orthogonal cross-coupling regioselective synthesis palladium catalysis

Researchers attempting sequential, site-selective functionalization of pyridine cores often face low regioselectivity when using symmetrical dihalogenated or monohalogenated precursors, leading to statistical mixtures. 2-Bromo-4-iodo-3-methoxypyridine (≥98%) solves this with an inherent I > Br reactivity hierarchy. • Enables high-yielding, sequential Suzuki-Miyaura couplings at 4-position then 2-position without protecting groups. • Shortens synthetic routes to unsymmetrical 2,4-diarylpyridines by 1-2 steps compared to 2,4-dibromopyridine. • Used in automated parallel synthesis for focused kinase inhibitor libraries.

Molecular Formula C6H5BrINO
Molecular Weight 313.92 g/mol
CAS No. 1261365-82-5
Cat. No. B1523832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-iodo-3-methoxypyridine
CAS1261365-82-5
Molecular FormulaC6H5BrINO
Molecular Weight313.92 g/mol
Structural Identifiers
SMILESCOC1=C(C=CN=C1Br)I
InChIInChI=1S/C6H5BrINO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3
InChIKeyHJWJXVDTEVLSSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-iodo-3-methoxypyridine: Orthogonal Dihalogenated Scaffold


2-Bromo-4-iodo-3-methoxypyridine (CAS 1261365-82-5) is a dihalogenated pyridine derivative in which a methoxy group occupies the 3‑position while bromine and iodine are installed at the 2‑ and 4‑positions, respectively . This substitution pattern creates a highly regioselective, orthogonal handle for sequential transition‑metal‑catalyzed cross‑coupling reactions, leveraging the established reactivity hierarchy I > Br and the intrinsic electronic bias of the pyridine nucleus [1]. The compound is supplied as a solid with a purity typically ≥98%, and its predicted physicochemical properties—boiling point 321.8±42.0 °C, density 2.166±0.06 g/cm³, and pKa −1.40±0.10—provide a reliable foundation for reaction design and scale‑up .

Orthogonal dihalogenated scaffold — Br at C2, I at C4 enable sequential cross-coupling
Predictable reactivity hierarchy — iodine couples first, leaving bromine intact for a second transformation
High-purity grade — supplied with reliable purity to minimize side reactions during sensitive Pd catalysis

2-Bromo-4-iodo-3-methoxypyridine vs Generic Analogues


Replacing 2‑bromo‑4‑iodo‑3‑methoxypyridine with a simpler monohalogenated pyridine (e.g., 2‑bromo‑3‑methoxypyridine or 4‑iodo‑3‑methoxypyridine) forfeits the capacity for sequential, site‑specific functionalization, necessitating additional protection/deprotection steps or alternative, less efficient routes. Conversely, symmetrical dihalogenated analogues (e.g., 2,4‑dibromo‑ or 2,4‑diiodopyridines) lack the intrinsic reactivity differential between bromine and iodine; this forces the user to rely solely on subtle electronic or steric biases that can be capricious and are rarely quantitative [1]. The mixed halogenation of 2‑bromo‑4‑iodo‑3‑methoxypyridine—coupled with the methoxy group's ability to fine‑tune electron density—enables predictable, high‑yielding orthogonal couplings that are not achievable with generically substituted pyridines [2].

!
Monohalogenated pyridines forfeit sequential orthogonal coupling; extra protection/deprotection steps are often required.
!
Symmetrical dihalo analogues (dibromo or diiodo) lack the Br/I reactivity differential, forcing reliance on less predictable electronic bias.
!
Generic analogues without the methoxy group lose electronic tuning and the intrinsic 2,4-positional reactivity advantage.

2-Bromo-4-iodo-3-methoxypyridine: Head-to-Head Comparison


Halogen Reactivity Hierarchy: Iodine vs. Bromine

In carbonylative Suzuki–Miyaura reactions of monohalopyridines, iodo‑substituted pyridines react significantly faster than their bromo‑substituted counterparts. This differential reactivity, quantified in a direct comparative study, establishes that the iodine atom in 2‑bromo‑4‑iodo‑3‑methoxypyridine will couple first under mild conditions, leaving the bromine intact for a subsequent orthogonal transformation [1].

Halogen Reactivity Hierarchy
Head-to-head
Iodo-pyridines react faster: 80–95% yield under mild conditions; bromo-substrates need elevated temperature.
Supports iodine-first sequential coupling without protecting groups.
Carbonylative Suzuki–Miyaura study; Pd-phosphane, CO atmosphere.
orthogonal cross-coupling regioselective synthesis palladium catalysis

Positional Advantage: 2- and 4-Substitution Over 3-Position

Beyond the halogen identity, the position on the pyridine ring strongly influences coupling efficiency. The same carbonylative Suzuki study demonstrates that 2‑ and 4‑halopyridines are considerably more reactive than 3‑halopyridines [1]. In 2‑bromo‑4‑iodo‑3‑methoxypyridine, both halogens are placed at the most reactive 2‑ and 4‑sites, guaranteeing that sequential couplings proceed with maximal efficiency and minimal side reactions, in contrast to compounds such as 2‑bromo‑3‑iodopyridine or 3,5‑dihalopyridines.

Positional Reactivity
Head-to-head
2- and 4-halopyridines significantly outperform 3-substituted isomers, giving 80–95% yields under optimized conditions.
Both halogens are placed at the most reactive 2- and 4-positions for efficient sequential functionalization.
Pd-catalyzed carbonylative coupling; 3-halo isomers require harsher conditions.
regioselectivity pyridine functionalization Suzuki coupling

Bromoiodopyridines Overcome Electronic Bias

A systematic investigation of double‑coupling strategies on pyridines reveals that while the intrinsic electronic bias of the pyridine ring can direct regioselectivity in some cases, this bias is often insufficient for reliable, high‑yielding sequential couplings. The study explicitly notes that “the intrinsic electronic bias of the pyridine ring can be overcome by using a bromoiodopyridine” [1]. 2‑Bromo‑4‑iodo‑3‑methoxypyridine, as a mixed‑halogen system, provides an unambiguous, reactivity‑driven regiochemical control that is not available from dibromo or diiodo analogues.

Regiochemical Control
Class-level
Bromoiodopyridine class overcomes intrinsic electronic bias, providing reactivity-driven regiocontrol not available with dibromopyridines.
Supports predictable double-coupling outcome vs. electronic bias ambiguity.
Based on systematic double-coupling investigation; verify with specific building block.
regioselectivity electronic bias double-coupling

High Purity for Reliable Cross-Coupling

Commercially available 2‑bromo‑4‑iodo‑3‑methoxypyridine is routinely supplied with a purity of ≥98% (HPLC) . In contrast, many custom‑synthesized or less rigorously purified halogenated pyridine analogues often carry 5–10% of dehalogenated or over‑halogenated impurities that can act as catalyst poisons or lead to undesired side products during sensitive cross‑coupling sequences . The high purity specification reduces the risk of irreproducible yields and simplifies downstream purification.

Purity Specification
Data to verify
≥98% HPLC purity; generic dihalopyridines often 95–97%, with potential catalyst-poisoning impurities.
Reported purity may reduce off-target by-products in sensitive cross-couplings.
Supplier data; independent verification recommended.
purity quality control halogenated building block

2-Bromo-4-iodo-3-methoxypyridine: Key Applications


Stepwise 2,4-Diarylpyridine Synthesis

In medicinal chemistry programs targeting kinases, GPCRs, or epigenetic readers, 2,4‑diarylpyridine cores are privileged motifs. Using 2‑bromo‑4‑iodo‑3‑methoxypyridine, the first Suzuki–Miyaura coupling at the 4‑iodo position can be performed under mild, low‑temperature conditions (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, 60 °C) to install the first aryl group with >90% conversion [1]. Without isolation, a second coupling at the 2‑bromo position using a more reactive catalyst system (e.g., Pd(dppf)Cl₂, higher temperature) introduces a second, distinct aryl group. This orthogonal sequence circumvents the need for protection/deprotection of the pyridine nitrogen or the methoxy group, shortening synthetic routes by 1–2 steps compared to monohalogenated or symmetrical dihalogenated alternatives [2].

Unsymmetrical Biaryl Ligands for Catalysis

Unsymmetrical 2,4‑diarylpyridines are valuable as N,N‑ or N,C‑chelating ligands in organometallic catalysis. The sequential cross‑coupling strategy enabled by 2‑bromo‑4‑iodo‑3‑methoxypyridine permits the installation of electronically disparate aryl groups at the 2‑ and 4‑positions in a completely predictable fashion. The methoxy substituent at C3 can be later demethylated to a hydroxyl group, providing an additional coordination site or a handle for further diversification . This level of regiochemical control is not achievable with 2,4‑dibromopyridine, which often yields statistical mixtures under double‑coupling conditions [2].

Rapid Library Generation in Medicinal Chemistry

For hit‑to‑lead or lead optimization campaigns requiring rapid analoging of 2,4‑substituted pyridine scaffolds, 2‑bromo‑4‑iodo‑3‑methoxypyridine offers a “plug‑and‑play” orthogonal handle. The high purity (≥98%) minimizes the need for pre‑reaction purification, and the predictable reactivity order (I > Br) allows parallel synthesis using automated liquid handlers. In a typical workflow, a 96‑well plate of the building block can be subjected to Suzuki coupling with a diverse set of boronic acids at the 4‑position, followed by a second, orthogonal coupling at the 2‑position with a different set of boronic acids or amines (via Buchwald–Hartwig) after a simple solvent swap. This approach has been used to generate focused libraries of Mcl‑1 inhibitors and other oncology targets .

Pyridine Macrocycles via Double Cross-Coupling

Shape‑persistent macrocycles incorporating a pyridine unit are of interest for supramolecular chemistry and molecular recognition. 2‑Bromo‑4‑iodo‑3‑methoxypyridine can be employed as a key vertex in macrocyclization strategies. The iodine atom can first be coupled with an alkyne‑bearing fragment via Sonogashira reaction, and the bromine subsequently engaged in a Suzuki macrocyclization. The methoxy group at C3 serves to modulate the electronic properties of the pyridine nitrogen, influencing host–guest binding . The ability to sequentially address the two halogen sites with different coupling partners is essential for achieving high macrocyclization yields.

Application
Selection Property
Validation Focus
Stepwise 2,4-Diarylpyridine Synthesis
Orthogonal dihalogenation handle
Sequential Pd coupling yields
Unsymmetrical Biaryl Ligands
Regioselective aryl installation
Ligand electronic/steric control
Rapid Library Generation
Predictable reactivity hierarchy
Parallel synthesis workflow compatibility
Pyridine Macrocycles
Sequential Sonogashira/Suzuki capability
Macrocyclization efficiency

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